N-{3-[(4-CHLOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-5-ETHYLTHIOPHEN-2-YL}BENZAMIDE
Description
N-{3-[(4-CHLOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-5-ETHYLTHIOPHEN-2-YL}BENZAMIDE is a complex organic compound with a unique structure that combines a benzamide core with various functional groups, including a chlorophenyl group, a hydroxyethyl piperazine, and an ethyl-thienyl moiety
Properties
Molecular Formula |
C26H30ClN3O2S |
|---|---|
Molecular Weight |
484.1 g/mol |
IUPAC Name |
N-[3-[(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5-ethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C26H30ClN3O2S/c1-2-22-18-23(26(33-22)28-25(32)20-6-4-3-5-7-20)24(19-8-10-21(27)11-9-19)30-14-12-29(13-15-30)16-17-31/h3-11,18,24,31H,2,12-17H2,1H3,(H,28,32) |
InChI Key |
LUOSUDHJAGZQKT-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CCO |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-CHLOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-5-ETHYLTHIOPHEN-2-YL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(2-hydroxyethyl)-1-piperazine, which can be achieved by reacting piperazine with ethylene oxide under controlled conditions.
Chlorophenyl Derivative Preparation: The next step involves the introduction of the 4-chlorophenyl group. This can be done by reacting the piperazine intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Thienyl Group Introduction: The 5-ethyl-2-thienyl group is then introduced through a coupling reaction with an appropriate thienyl derivative, such as 5-ethyl-2-thiophenecarboxylic acid, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling to Benzamide: The final step involves coupling the resulting intermediate with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-CHLOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-5-ETHYLTHIOPHEN-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.
Substitution: Sodium hydride (NaH), DMF (dimethylformamide), and various nucleophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{3-[(4-CHLOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-5-ETHYLTHIOPHEN-2-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It can be used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Material Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[(4-CHLOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-5-ETHYLTHIOPHEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. For example, the piperazine moiety can interact with neurotransmitter receptors, potentially modulating their function. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the thienyl group can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide
- N-(3-chlorophenyl)-2-(4-(2-hydroxyethyl)piperazin-1-yl)propanamide
- N-(4-chlorophenyl)-2-(4-(2-hydroxyethyl)piperazin-1-yl)butanamide
Uniqueness
N-{3-[(4-CHLOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-5-ETHYLTHIOPHEN-2-YL}BENZAMIDE stands out due to the presence of the thienyl group, which is not commonly found in similar compounds. This group can impart unique electronic properties and enhance the compound’s interaction with specific biological targets, making it a valuable molecule for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
